Direct Head-to-Head Comparison: Superior NO Inhibitory Potency Among 18 Chalcone Derivatives
In the original study characterizing Cox-2-IN-32 (Compound 2f), 18 chalcone derivatives were synthesized and screened for their ability to inhibit LPS-induced NO production in RAW264.7 macrophages [1]. Among all compounds tested, Cox-2-IN-32 exhibited the highest anti-inflammatory activity with an IC50 value of 11.2 μM [1]. The comparator set included methoxylated phenyl-based chalcones 2a-l and coumarin-based chalcones 3a-f, all of which displayed lower inhibitory potency (exact IC50 values >11.2 μM, not explicitly reported for each compound) [1].
| Evidence Dimension | Inhibition of nitric oxide (NO) production |
|---|---|
| Target Compound Data | IC50 = 11.2 μM |
| Comparator Or Baseline | Other 17 chalcone derivatives (2a-2l, 3a-3f); all exhibited lower potency (IC50 > 11.2 μM) |
| Quantified Difference | Cox-2-IN-32 was the most potent compound in the series; exact IC50 values for comparators not reported but were higher than 11.2 μM. |
| Conditions | LPS-induced RAW264.7 murine macrophages, NO production measured via Griess assay |
Why This Matters
This head-to-head comparison confirms that Cox-2-IN-32 is the optimal candidate within its chemical series for studies requiring maximal NO suppression in macrophage-based inflammation models.
- [1] Emam SH, Sonousi A, Osman EO, Hwang D, Kim GD, Hassan RA. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells. Bioorg Chem. 2021;107:104630. View Source
